molecular formula C21H24N2O5S B2571747 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide CAS No. 1172912-77-4

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2571747
CAS No.: 1172912-77-4
M. Wt: 416.49
InChI Key: BLKUJFQBABUURV-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a heterocyclic small molecule featuring a benzothiazole core substituted with dimethoxy groups at positions 4 and 5. The compound also includes a furan-3-carboxamide moiety with 2,5-dimethyl substituents and an N-linked oxolan-2-ylmethyl group. Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-12-10-15(13(2)28-12)20(24)23(11-14-6-5-9-27-14)21-22-18-16(25-3)7-8-17(26-4)19(18)29-21/h7-8,10,14H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKUJFQBABUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone in the presence of an acid catalyst.

    Formation of the Carboxamide Linkage: The carboxamide linkage can be formed by reacting the furan-3-carboxylic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Oxolane Ring: The oxolane ring can be introduced by reacting the carboxamide with an oxolane derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.

    Reduction: Reduction reactions can occur at the carboxamide linkage and the benzothiazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the positions ortho to the methoxy groups on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxamide linkage can lead to the formation of amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Effects

Research indicates that benzothiazole derivatives can modulate inflammatory pathways. A study demonstrated that related compounds significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a therapeutic role in treating inflammatory diseases .

Enzyme Inhibition

Benzothiazole compounds have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, they have shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical in inflammation and pain pathways .

Case Study 1: Anticancer Potential

A study conducted on a series of benzothiazole derivatives revealed that one compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Activity

In vitro tests showed that the compound significantly decreased lipopolysaccharide (LPS)-induced inflammatory markers in macrophage cell lines. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-alpha) levels and other inflammatory mediators .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

highlights two compounds with structural parallels:

(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide

(S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate

Key Structural Differences:
Feature Target Compound Analogues from
Core Heterocycle Benzothiazole (1,3-benzothiazol-2-yl) Thiazole (2-(2-hydroperoxypropan-2-yl)thiazol-4-yl)
Substituents 4,7-Dimethoxy, furan-3-carboxamide with oxolane-methyl Hydroperoxypropan-2-yl, urea linkages, oxazolidinone, isobutyl ester
Functional Groups Methoxy (electron-donating), carboxamide Hydroperoxy (oxidatively reactive), ureido, ester
Conformational Influence Oxolan-2-ylmethyl group may enhance solubility and torsional flexibility Oxazolidinone and benzyl groups impose rigidity, potentially affecting binding affinity

Implications of Structural Variations

  • Electron-Donating vs. Reactive Groups : The dimethoxy groups in the target compound likely enhance lipophilicity and metabolic stability compared to the hydroperoxy groups in ’s analogues, which may confer oxidative instability .
  • Binding Interactions : The benzothiazole core may engage in π-π stacking or hydrophobic interactions, whereas the thiazole-urea motifs in analogues could facilitate hydrogen bonding with biological targets .
  • Synthetic Complexity: The oxolan-methyl and dimethoxy substituents in the target compound may simplify synthesis relative to the stereochemically complex oxazolidinone and hydroperoxypropan-2-yl groups in analogues .

Crystallographic and Analytical Insights

The structural elucidation of such compounds often employs:

  • SHELX Programs : Widely used for refining small-molecule crystal structures, ensuring precise bond length and angle measurements .
  • WinGX and ORTEP-3 : These tools enable visualization and validation of molecular geometry, critical for confirming substituent orientation and stereochemistry .
Table: Crystallographic Software Utilization
Software Application in Target Compound Analysis Relevance to Analogues
SHELXL Refinement of X-ray diffraction data Used universally for small-molecule structures
ORTEP-3 3D graphical representation of molecular models Standard for publishing crystallographic data
WinGX Suite for data integration and analysis Facilitates comparison across similar compounds

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H21N3O2SC_{14}H_{21}N_{3}O_{2}S with a molecular weight of 295.40 g/mol. It features a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing benzothiazole and furan structures have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H3586.48 ± 0.112D

These studies indicate that structural modifications can enhance the efficacy against specific cancer types, suggesting that the compound may have similar potential .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Studies indicate that these compounds can inhibit bacterial growth effectively:

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18

Such findings highlight the potential use of this compound as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory responses .
  • DNA Binding : Studies suggest that these compounds can bind to DNA, potentially interfering with replication and transcription processes, which is crucial for their antitumor activity .
  • Modulation of Signaling Pathways : The compound may also influence signaling pathways such as NF-kB and TLR4, which are pivotal in inflammatory responses and cancer progression .

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives:

  • Anti-inflammatory Effects : A study demonstrated that related compounds significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
  • Anticancer Research : In vivo studies on animal models have shown that similar benzothiazole derivatives can reduce tumor size significantly compared to controls .

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